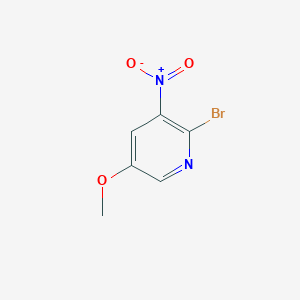

2-Bromo-5-methoxy-3-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-methoxy-3-nitropyridine is a chemical compound with the empirical formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol . It belongs to the class of halogenated heterocycles and is characterized by its unique structure, which combines a pyridine ring with bromine, methoxy, and nitro functional groups.

Chemical Reactions Analysis

While specific reactions involving this compound are scarce in the literature, it can serve as a precursor for the synthesis of other pyridyl analogs. Researchers have utilized it in the preparation of various derivatives, emphasizing its potential as a building block for more complex molecules .

Wissenschaftliche Forschungsanwendungen

Inhibitor of Phosphoinositide 3-Kinase (PI3K)

“2-Bromo-5-methoxy-3-nitropyridine” is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Tumor Growth Inhibition

This compound has shown tumor growth inhibition activity. It inhibits the activation of mammalian PI3K, which is necessary for the production of phosphatidylinositol phosphate (PIP) in cells .

Inhibition of Cellular Activities

Apart from inhibiting tumor growth, “2-Bromo-5-methoxy-3-nitropyridine” also inhibits other cellular activities, such as cell proliferation and cell migration .

Anti-Tumor Activity in Hepatocellular Carcinoma

The compound exhibits anti-tumor activity in hepatocellular carcinoma and other cancers with PI3K activation .

Synthesis of Biaryl Compounds

“2-Bromo-5-methoxy-3-nitropyridine” has been used in the synthesis of biaryl compounds, which are central intermediates for the synthesis of carbazoles and carbolines .

Preparation of Boc-Protected (Piperazin-1-ylmethyl)Biaryls

This compound has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis of 2-Pyridyl Analogs

“2-Bromo-5-methoxy-3-nitropyridine” has also been used in the synthesis of 2-pyridyl analogs .

Research Chemical

Finally, “2-Bromo-5-methoxy-3-nitropyridine” is a research chemical that is used for pharmaceutical testing .

Safety and Hazards

Wirkmechanismus

Target of Action

Nitropyridines are known to interact with various biological targets, influencing cellular activities .

Biochemical Pathways

It’s worth noting that nitropyridines are often used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Some general pharmacokinetic properties such as lipophilicity and water solubility have been mentioned . These properties can impact the bioavailability of the compound.

Result of Action

It has been suggested that nitropyridines can inhibit cellular activities such as cell proliferation and cell migration .

Action Environment

Safety data sheets suggest that the compound should be stored in a dry, cool, and well-ventilated place , indicating that environmental conditions such as humidity and temperature could potentially affect its stability.

Eigenschaften

IUPAC Name |

2-bromo-5-methoxy-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGJCJSKKQPHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxy-3-nitropyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)

![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)